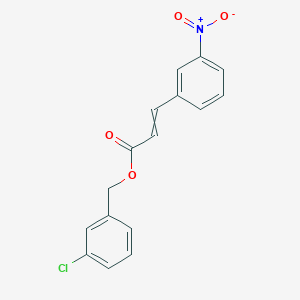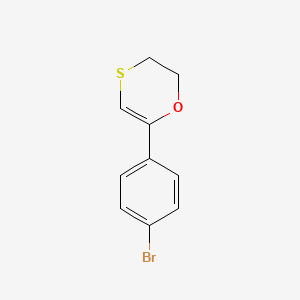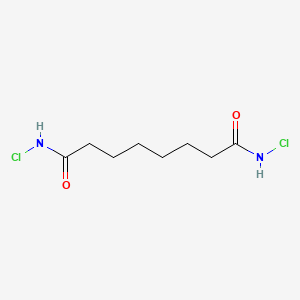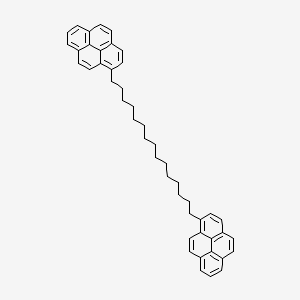![molecular formula C17H36Si2 B14591284 (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 61228-14-6](/img/structure/B14591284.png)
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a 3-methylbut-1-yne-1,3-diyl group bonded to two tert-butyl(dimethyl)silane groups. Its molecular structure provides it with distinct chemical reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] typically involves the reaction of 3-methylbut-1-yne with tert-butyl(dimethyl)silane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with specific functional groups.
Biology: It is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methylbut-1-yne-1,3-diyl)bis[trimethylsilyl]: Similar in structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silane groups.
(3-Methylbut-1-yne-1,3-diyl)bis[triethylsilyl]: Contains triethylsilyl groups, offering different reactivity and properties.
(3-Methylbut-1-yne-1,3-diyl)bis[triphenylsilyl]: Features triphenylsilyl groups, providing unique steric and electronic effects.
Uniqueness
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] is unique due to the presence of tert-butyl(dimethyl)silane groups, which impart specific steric and electronic properties. These properties influence the compound’s reactivity and stability, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
61228-14-6 |
|---|---|
Molekularformel |
C17H36Si2 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]-3-methylbut-1-ynyl]-dimethylsilane |
InChI |
InChI=1S/C17H36Si2/c1-15(2,3)18(9,10)14-13-17(7,8)19(11,12)16(4,5)6/h1-12H3 |
InChI-Schlüssel |
ABSGWGGKPLWTSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C#CC(C)(C)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)



![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)


![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
